molecular formula C14H13Cl2N3OS B11475411 7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11475411
M. Wt: 342.2 g/mol
InChI Key: YCYKRVDYJDZYPK-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and is substituted with a 3,4-dichlorophenyl group and an ethylamino group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The 3,4-dichlorophenyl group and the ethylamino group are introduced through substitution reactions, using reagents such as chlorinated aromatic compounds and ethylamines.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 7-(3,4-Dichlorophenyl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one include other thiazolo[4,5-b]pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. Some examples of similar compounds are:

  • 7-(3,4-Dichlorophenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
  • 7-(3,4-Dichlorophenyl)-2-(propylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
  • 7-(3,4-Dichlorophenyl)-2-(butylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H13Cl2N3OS

Molecular Weight

342.2 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-2-(ethylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H13Cl2N3OS/c1-2-17-14-19-13-12(21-14)8(6-11(20)18-13)7-3-4-9(15)10(16)5-7/h3-5,8H,2,6H2,1H3,(H,17,19)(H,18,20)

InChI Key

YCYKRVDYJDZYPK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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